2-Acetamino-5-thiocyanatothiazole
Description
2-Acetamino-5-thiocyanatothiazole is a thiazole derivative characterized by an acetamino (-NHCOCH₃) group at position 2 and a thiocyanate (-SCN) group at position 5 of the thiazole ring. Thiazoles and their derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(2-acetamido-1,3-thiazol-5-yl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-4(10)9-6-8-2-5(12-6)11-3-7/h2H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHQYUYWCFYKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-thiocyanatothiazole typically involves the reaction of 2-aminothiazole with acetic anhydride and potassium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as nano-BF3/SiO2, which enhances the yield and purity of the product .
Industrial Production Methods
Industrial production of 2-Acetamino-5-thiocyanatothiazole may involve a one-pot synthesis approach, where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, making it suitable for large-scale production. The use of heterogeneous catalysts, such as nano-BF3/SiO2, allows for the reuse of the catalyst and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-5-thiocyanatothiazole undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The acetamino group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamino-5-thiocyanatothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-Acetamino-5-thiocyanatothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to key enzymes involved in the process.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Derivatives
Key Structural Features:
- 2-Amino-5-nitrothiazole: Features a nitro (-NO₂) group at position 5 and an amino (-NH₂) group at position 2. The nitro group enhances electrophilicity, making it a precursor for further functionalization .
- 2-Amino-thiazole-5-carboxylic acid phenylamide: Includes a carboxylic acid phenylamide moiety, which may improve solubility and binding affinity to biological targets .
Comparative Physicochemical Properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
